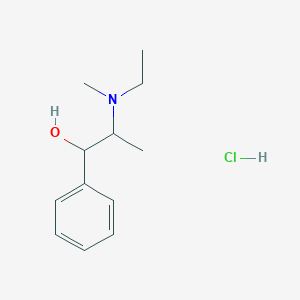

Hidrocloruro de etafedrina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Clinical Applications

1.1. Bronchodilator for Respiratory Conditions

Etafedrine hydrochloride is predominantly used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves direct stimulation of β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle and alleviation of bronchospasm. Clinical trials have demonstrated significant improvements in lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and Vital Capacity (VC) among patients treated with etafedrine compared to placebo .

1.2. Decongestant Properties

In addition to its bronchodilatory effects, etafedrine exhibits decongestant properties by narrowing blood vessels in the nasal passages, thereby relieving nasal congestion. This application is particularly beneficial in treating allergic rhinitis and sinusitis .

Research Applications

2.1. Pharmacological Studies

Etafedrine serves as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors. Research has shown that etafedrine has a higher potency than ephedrine in antagonizing bronchoconstriction induced by acetylcholine or histamine, while not significantly affecting heart rate or contractility . This selectivity makes it an excellent candidate for pharmacological studies focused on β2-adrenergic receptor agonists.

2.2. Radiotracer Development

Recent studies have explored the potential of carbon-11 labeled etafedrine as a radiotracer for Positron Emission Tomography (PET) imaging. This application allows researchers to investigate the distribution and dynamics of β2-adrenergic receptors in vivo, providing insights into respiratory diseases and other conditions.

Case Studies and Clinical Trials

3.1. Clinical Trials Overview

A double-blind, placebo-controlled study evaluated the long-acting bronchodilator effects of etafedrine hydrochloride in patients with bronchospastic diseases. Results indicated significant improvements in lung function metrics, alongside enhanced quality of life measures such as sleep quality and cough suppression .

3.2. Comparative Efficacy Studies

Comparative studies have assessed etafedrine against other bronchodilators like albuterol and ephedrine. Findings suggest that etafedrine provides comparable or superior efficacy with fewer cardiovascular side effects, making it a favorable option for patients with pre-existing cardiovascular conditions .

Summary Table of Applications

Mecanismo De Acción

La etafedrina actúa como un agonista selectivo del receptor β2 adrenérgico, lo que significa que se dirige específicamente a los receptores adrenérgicos β2 en el árbol bronquial . Esta acción ayuda a aliviar el espasmo bronquial y mejorar el flujo de aire en el tracto respiratorio. A diferencia de la efedrina y la tiramina, la etafedrina no induce la liberación de epinefrina o norepinefrina .

Análisis Bioquímico

Biochemical Properties

It is known to act as a beta-2 adrenoceptor agonist . This suggests that it interacts with beta-2 adrenoceptors, a type of protein found on the surface of cells, particularly in the lungs. The nature of these interactions is likely to involve binding to the receptor, triggering a biochemical reaction within the cell.

Cellular Effects

Etafedrine Hydrochloride’s role as a beta-2 adrenoceptor agonist suggests that it has significant effects on various types of cells, particularly those in the lungs. By binding to beta-2 adrenoceptors, Etafedrine Hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of Etafedrine Hydrochloride is not fully understood. As a beta-2 adrenoceptor agonist, it likely exerts its effects at the molecular level by binding to beta-2 adrenoceptors on the surface of cells. This binding could lead to the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Métodos De Preparación

La etafedrina se puede sintetizar alquilando efedrina con yoduro de etilo . La forma clorhidrato de etafedrina se prepara pasando cloruro de hidrógeno a través de una solución de etilefedrina en éter dietílico . Los métodos de producción industrial generalmente involucran estos pasos para garantizar la pureza y eficacia del compuesto.

Análisis De Reacciones Químicas

La etafedrina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La etafedrina es similar a otros compuestos como la efedrina y la pseudoefedrina. Es única en su acción selectiva sobre los receptores adrenérgicos β2 sin inducir la liberación de epinefrina o norepinefrina . Esto la convierte en un broncodilatador más específico con menos efectos secundarios relacionados con la liberación de estos neurotransmisores.

Compuestos Similares

Pseudoefedrina: Un descongestionante que contrae los vasos sanguíneos en las fosas nasales para aliviar la congestión nasal.

Actividad Biológica

Etafedrine hydrochloride, also known as ethylephedrine, is a sympathomimetic agent primarily recognized for its role as a bronchodilator. This compound is structurally related to ephedrine but exhibits distinct pharmacological properties due to its selective action on beta-2 adrenergic receptors. This article delves into the biological activity of etafedrine hydrochloride, examining its mechanisms, pharmacokinetics, therapeutic applications, and relevant research findings.

Etafedrine acts as a selective β2-adrenergic receptor agonist , which is crucial for its bronchodilatory effects. Unlike ephedrine, which stimulates both alpha and beta adrenergic receptors and induces the release of norepinephrine, etafedrine selectively binds to β2 receptors without significantly increasing norepinephrine release. This selectivity minimizes cardiovascular side effects, making it a safer option for patients with respiratory conditions .

- Receptor Binding : Etafedrine has a higher affinity for β2 receptors compared to β1 receptors, leading to effective relaxation of bronchial smooth muscle.

- Physiological Effects : Activation of β2 receptors results in increased adenylate cyclase activity, elevating cyclic AMP levels and promoting bronchodilation .

Pharmacokinetics

The pharmacokinetic profile of etafedrine hydrochloride shares similarities with that of ephedrine:

- Absorption : Etafedrine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one hour after oral administration. For instance, a single oral dose of 24 mg results in an average peak plasma concentration of approximately 0.10 mg/L .

- Volume of Distribution : The volume of distribution is around 3 L/kg, indicating extensive tissue distribution .

- Elimination : The drug is primarily excreted through urine, with a half-life that allows for sustained therapeutic effects .

Therapeutic Applications

Etafedrine hydrochloride has been utilized in various clinical settings:

- Bronchodilation : It is primarily used to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation.

- Combination Therapy : Historically, etafedrine was included in combination products aimed at enhancing respiratory function .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of etafedrine hydrochloride:

- Clinical Efficacy : A study demonstrated that etafedrine effectively reduced bronchospasm in patients with asthma when compared to placebo. The bronchodilator effect was significant within 30 minutes post-administration and lasted for several hours.

- Comparative Analysis : In a comparative study against ephedrine, etafedrine showed superior selectivity for β2 receptors and reduced cardiovascular stimulation, which is particularly beneficial for patients with underlying heart conditions .

- Pharmacodynamics : Research highlighted that the direct action on β2 receptors leads to a more controlled bronchodilation response without the adverse effects associated with non-selective sympathomimetics like ephedrine .

Summary Table of Key Properties

| Property | Etafedrine Hydrochloride |

|---|---|

| Chemical Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Mechanism of Action | Selective β2-adrenergic receptor agonist |

| Primary Use | Bronchodilator for asthma and COPD |

| Absorption | Rapidly absorbed from the GI tract |

| Peak Plasma Concentration | ~0.10 mg/L after 24 mg dose |

| Elimination Route | Urinary excretion |

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLBORJKFZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5591-29-7 (hydrochloride) | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864101 | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-79-0 | |

| Record name | Etafedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.